Positional Isomerism: 7-yl vs. 6-yl Substitution on the Tetrahydroquinoline Core—Structural and Predicted Pharmacological Differentiation
CAS 946266-82-6 bears the 2-fluorophenoxyacetamide substituent at the 7-position of the THQ ring. Its closest positional isomer, CAS 946318-54-3 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide), differs solely in the attachment point of the identical substituent (6-yl vs. 7-yl). In published THQ-based mTOR inhibitor campaigns, the 7-yl substitution pattern has been demonstrated to participate in critical hydrogen-bonding interactions within the mTOR ATP-binding pocket, contributing to potent anticancer activity (compound 10e: IC₅₀ = 0.033 µM against A549 lung cancer cells) [1]. Positional isomerism between 6- and 7-substitution on the THQ core has been shown to significantly modulate binding affinity in retinoid X receptor (RXR) agonist programs, where the 7-position substitution combined with fluorine incorporation yielded the most potent and selective RXR agonists reported [2]. No direct head-to-head biological comparison data for CAS 946266-82-6 vs. CAS 946318-54-3 are available in the public domain.
| Evidence Dimension | Positional regiochemistry of acetamide substituent on THQ ring |
|---|---|
| Target Compound Data | 7-yl substitution (CAS 946266-82-6); molecular formula C₂₄H₂₁FN₂O₃; exact mass 404.1536 g/mol; complexity rating 595 |
| Comparator Or Baseline | CAS 946318-54-3: 6-yl substitution; identical molecular formula (C₂₄H₂₁FN₂O₃) and molecular weight (404.4 g/mol) but different InChI Key (PDADSMDLCRZEQE-UHFFFAOYSA-N); purity ≥90% (vendor specification) |
| Quantified Difference | Isomeric: identical formula and MW; differentiated by ¹H NMR, ¹³C NMR, HPLC retention time, and InChI Key; predicted differential binding due to altered spatial orientation of the fluorophenoxyacetamide pharmacophore (no quantitative ΔIC₅₀ available) |
| Conditions | Structural comparison based on vendor chemical characterization data ; functional inference from published THQ 7-yl mTOR inhibitor SAR (Cancers 2025, 17(5):759) [1] |
Why This Matters
For SAR or lead optimization programs, purchasing the incorrect positional isomer will generate structure-activity data attributable to the wrong regioisomer, potentially invalidating an entire compound series; orthogonal analytical confirmation (e.g., ¹H NMR NOESY or HPLC co-injection) is essential upon receipt.
- [1] Alshammari MK, et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. 2025;17(5):759. PMID: 40001560. View Source
- [2] Boehm MF, et al. Syntheses and Structure−Activity Relationships of Novel Retinoid X Receptor Agonists. J Med Chem. 1998;41(16):2930-2941. View Source
